N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide
Description
N-[3-(1-Benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide (CAS: 2034415-63-7) is a synthetic indole-derived carboxamide featuring a benzofuran-propyl side chain and a methoxy substituent at the 6-position of the indole ring. Its molecular formula is C21H20N2O3, with a molecular weight of 348.40 g/mol. The compound’s structure combines the planar aromaticity of benzofuran and indole moieties, linked via a flexible propyl chain, which may influence its pharmacokinetic properties and receptor-binding interactions.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-16-9-8-14-12-19(23-18(14)13-16)21(24)22-10-4-6-17-11-15-5-2-3-7-20(15)26-17/h2-3,5,7-9,11-13,23H,4,6,10H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKQKXMVVXDTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuran ring. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and solvent selection to ensure efficient synthesis. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or indole rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to natural products.
Medicine: The compound exhibits potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities. It is being explored as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzofuran and indole moieties allow it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide with three analogous indole-carboxamide derivatives from peer-reviewed studies. Key differences in substituents, physicochemical properties, and biological activities are highlighted.
Table 1: Structural and Physicochemical Comparison
*LogP values estimated using computational tools (e.g., ChemDraw).
Key Findings:
Substituent Effects on Bioactivity: The 5-fluoro substituent in analogs (e.g., ) enhances metabolic stability and binding affinity to kinase targets compared to non-halogenated indoles. In contrast, the 6-methoxy group in the target compound may improve solubility due to its polar nature but could reduce membrane permeability . This differs from rigid benzoylphenyl groups in analogs, which favor π-π stacking in ATP-binding domains .
Spectroscopic and Analytical Data :
- The target compound lacks reported NMR or IR data, but analogs exhibit characteristic peaks:
- Indole NH : ~12 ppm in $ ^1H $-NMR (broad singlet due to hydrogen bonding) .
- Carbonyl (C=O) : 1666–1670 cm$ ^{-1} $ in IR spectra .
Synthetic Pathways :
- The target compound’s synthesis likely involves coupling 6-methoxyindole-2-carboxylic acid with 3-(1-benzofuran-2-yl)propylamine, analogous to methods using DMSO/NaOEt for carboxamide formation . Yields for similar reactions range from 10–37.5%, highlighting challenges in purifying bulky hydrophobic derivatives .
Biological Activity
N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide is an organic compound that has garnered attention for its significant biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, synthesis, and potential therapeutic applications.
Structural Characteristics
The compound features a unique dual moiety structure, combining benzofuran and indole components. This structural complexity enhances its interaction with biological targets, making it a candidate for various pharmacological applications. The presence of methoxy and carboxamide functional groups further contributes to its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects by modulating specific receptors or enzymes involved in cancer pathways. Similar compounds have demonstrated efficacy against various cancer cell lines, indicating potential for further investigation in oncology .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are common among benzofuran and indole derivatives. This activity could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, there is potential for this compound to interact with neurotransmission pathways, although specific studies on this aspect are still ongoing.
The exact mechanisms through which this compound exerts its biological effects are yet to be fully elucidated. However, it is hypothesized that the compound may selectively bind to certain receptors involved in neurotransmission and inflammation, similar to other indole and benzofuran derivatives .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds can be useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Phenylbenzofuran | Benzofuran core with phenyl substitution | Anticancer properties |
| Indole-3-carbinol | Indole structure with hydroxymethyl group | Antioxidant and anticancer effects |
| Indole-3-acetic acid | Indole structure with acetic acid functionality | Plant hormone activity |
| 5-Methoxyindole | Indole structure with methoxy group | Neuroprotective effects |
This table highlights how the structural features of related compounds contribute to their distinct biological activities.
Case Studies and Research Findings
Several studies have explored the biological activities of benzofuran and indole derivatives, laying a foundation for understanding the potential of this compound:
- Anticancer Activity : A study identified novel anticancer scaffolds based on indole derivatives, where certain compounds exhibited IC50 values less than 40 µM against cervical cancer cell lines. These findings suggest that modifications to the indole structure can enhance anticancer efficacy .
- Mechanistic Insights : Another investigation into related compounds demonstrated that effective induction of autophagy-mediated cell death was a key mechanism behind their anticancer properties. This mechanism could also be applicable to this compound .
- Review of Benzofuran Derivatives : A comprehensive review highlighted the synthesis and biological evaluation of various benzofuran derivatives from 2011 to 2022, emphasizing their potential as anticancer, antibacterial, and antifungal agents. This underscores the importance of the benzofuran motif in drug discovery .
Q & A
Q. What synthetic methodologies are recommended for the preparation of N-[3-(1-benzofuran-2-yl)propyl]-6-methoxy-1H-indole-2-carboxamide?
The compound can be synthesized via a coupling reaction between an indole-2-carboxylate derivative and a benzofuran-containing amine. For example, ethyl-1H-indole-2-carboxylate (or its 6-methoxy analog) can react with 3-(1-benzofuran-2-yl)propylamine under basic conditions (e.g., sodium ethoxide in DMF at 100–150°C). Purification typically involves column chromatography to isolate the carboxamide product . Optimization of reaction time, temperature, and stoichiometry is critical to improve yield and purity.
Q. How can spectroscopic techniques validate the structural integrity of this compound?
A combination of 1H NMR , 13C NMR , and IR spectroscopy is essential:
- 1H NMR : Confirm the presence of methoxy (-OCH3) protons (~δ 3.8–4.0 ppm), indole NH (~δ 10–12 ppm), and benzofuran aromatic protons.
- 13C NMR : Verify carbonyl carbons (~170–175 ppm) and methoxy carbons (~55 ppm).
- IR : Identify amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹). Elemental analysis (C, H, N) should align with theoretical values for further validation .
Q. What experimental approaches are used for structural elucidation via X-ray crystallography?
Single-crystal X-ray diffraction is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation or vapor diffusion.
- Using SHELX software for data refinement (e.g., SHELXL for small-molecule structures).
- Analyzing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between amide groups) to confirm stereochemistry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?
- Core modifications : Introduce substituents on the benzofuran (e.g., halogens, methyl groups) or indole (e.g., varying methoxy positions).
- Side-chain variations : Alter the propyl linker length or incorporate heteroatoms.
- Bioactivity assays : Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) to correlate structural changes with activity. For example, replace the methoxy group with ethoxy or hydroxy groups to assess electronic effects .
Q. What computational strategies are effective for predicting binding modes or pharmacokinetic properties?
- Molecular docking : Use software like AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).
- DFT calculations : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites.
- ADMET prediction : Tools like SwissADME or pkCSM estimate solubility, bioavailability, and toxicity profiles based on lipophilicity (LogP) and polar surface area .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Assay conditions : Ensure in vitro assays (e.g., cell permeability, serum stability) mimic physiological conditions (pH 7.4, 37°C).
- Metabolic stability : Perform hepatic microsome studies to identify metabolic hotspots (e.g., demethylation of methoxy groups).
- Off-target effects : Use proteome-wide profiling (e.g., KinomeScan) to rule out non-specific interactions .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Salt formation : Pair the free base with counterions (e.g., hydrochloride, mesylate).
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance absorption.
- Nanoformulation : Use liposomes or cyclodextrins to improve aqueous solubility .
Q. How can toxicity risks be systematically evaluated during preclinical development?
- In vitro cytotoxicity : Screen against human hepatocytes (e.g., HepG2 cells) and renal cells.
- Genotoxicity assays : Perform Ames tests for mutagenicity and comet assays for DNA damage.
- Cardiotoxicity : Assess hERG channel inhibition via patch-clamp electrophysiology .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
